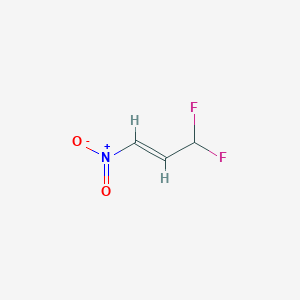

(1E)-3,3-difluoro-1-nitroprop-1-ene

Description

Properties

IUPAC Name |

(E)-3,3-difluoro-1-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F2NO2/c4-3(5)1-2-6(7)8/h1-3H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGYBIKFESHPMQ-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: (1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5)

Document Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Subject: Synthesis, Reactivity, and Application of Fluorinated Nitroalkenes

Executive Summary: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery, the "Fluorine Effect" is a cornerstone of lead optimization. While the trifluoromethyl (-CF₃) group is ubiquitous, the difluoromethyl (-CF₂H) group has emerged as a superior bioisostere for hydroxyl (-OH) and thiol (-SH) groups due to its unique ability to function as a lipophilic hydrogen bond donor.

(1E)-3,3-Difluoro-1-nitroprop-1-ene (CAS 933994-01-5) represents a critical building block for introducing this moiety. As an electron-deficient nitroalkene, it serves as a potent Michael acceptor and a dipolarophile, enabling the rapid construction of complex, fluorinated scaffolds such as pyrrolidines, isoxazolines, and

Chemical Profile and Properties[1][2][3][4][5][6][7][8]

The compound is a gem-difluorinated nitroalkene. Its reactivity is dominated by the strong electron-withdrawing nature of both the nitro group and the difluoromethyl group, which creates a highly electrophilic

Table 1: Physicochemical Specifications

| Property | Data / Description | Note |

| IUPAC Name | This compound | E-isomer is thermodynamically favored |

| CAS Number | 933994-01-5 | |

| Molecular Formula | C₃H₃F₂NO₂ | |

| Molecular Weight | 123.06 g/mol | |

| Appearance | Pale yellow liquid (predicted) | Typical of low-MW nitroalkenes |

| Boiling Point | ~110–120 °C (at 760 mmHg) | Extrapolated from trifluoro analog (bp 90-92°C) |

| Solubility | DCM, THF, Et₂O, MeCN | Hydrolytically unstable in basic aqueous media |

| Stability | Store at -20°C under inert atmosphere | Polymerizes upon prolonged exposure to base/heat |

Synthetic Methodology

The synthesis of this compound follows the classical Henry Reaction (Nitroaldol) followed by Dehydration . This route is preferred over direct nitration of alkenes due to milder conditions and higher regiocontrol.

Protocol A: The Henry-Dehydration Sequence

Reagents:

-

Precursor: Difluoroacetaldehyde ethyl hemiacetal (DFAEHA) or Difluoroacetaldehyde.

-

Nucleophile: Nitromethane (MeNO₂).

-

Base: Potassium carbonate (K₂CO₃) or catalytic alkoxide.

-

Dehydrating Agent: Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N).

Step-by-Step Procedure:

-

Nitroaldol Condensation:

-

Charge a reaction vessel with DFAEHA (1.0 equiv) and Nitromethane (excess, 3-5 equiv) in solvent (e.g., THF or MeOH).

-

Add catalytic base (K₂CO₃, 0.1 equiv) at 0°C.

-

Stir at room temperature for 12–24 hours.

-

Checkpoint: Monitor by TLC/NMR for the disappearance of the aldehyde. The intermediate is 1,1-difluoro-3-nitropropan-2-ol .

-

-

Dehydration (Elimination):

-

Dissolve the crude nitroalcohol in dry DCM at -10°C.

-

Add Et₃N (2.2 equiv) followed by dropwise addition of MsCl (1.1 equiv).

-

Allow to warm to 0°C. The mesylate intermediate forms and eliminates in situ.

-

Purification: Rapid silica gel chromatography or vacuum distillation. Note: Nitroalkenes are sensitive to silica; use deactivated silica or neutral alumina if possible.

-

Visualization: Synthesis Workflow

Figure 1: Two-step synthesis via Henry condensation and mesylate-mediated elimination.

Reactivity & Applications

The electron deficiency of the nitro group, augmented by the inductive effect of the difluoromethyl group, makes C1 highly electrophilic.

Conjugate Addition (Michael Reaction)

This is the primary mode of reactivity. Soft nucleophiles (thiols, malonates, amines) attack the

[3+2] Cycloaddition

The compound acts as a dipolarophile with 1,3-dipoles such as nitrones and nitrile oxides . This is a powerful route to isoxazolines , which are privileged scaffolds in antibiotic and anticancer drug discovery.[1] The regioselectivity is typically controlled by the nitro group, directing the oxygen of the dipole to the

Visualization: Mechanistic Pathways[11]

Figure 2: Divergent reactivity pathways: Conjugate addition vs. Cycloaddition.

Safety and Handling Guidelines

Warning: Nitroalkenes are potent lachrymators and skin irritants. They can cause severe respiratory irritation.

-

Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood.

-

PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat are mandatory.

-

Storage: The compound is an energetic material precursor. Store cold (-20°C) and stabilized (e.g., with traces of acid to prevent polymerization initiated by base from glass surfaces).

-

Disposal: Quench excess nitroalkene with aqueous sodium bisulfite (NaHSO₃) before disposal to form the water-soluble sulfonate adduct.

References

-

Henry Reaction Mechanism & Applications

-

Synthesis of Trihalo-nitropropenes (Analogous Methodology)

-

Reactivity in [3+2] Cycloadditions

-

Jasiński, R. "The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides." Molecules (via PMC), 2021 . Link

- Context: Validates the electrophilic nature and regioselectivity of gem-halogen

-

-

Dehydration Protocols for Nitroalcohols

Sources

- 1. The Participation of 3,3,3-Trichloro-1-nitroprop-1-ene in the [3 + 2] Cycloaddition Reaction with Selected Nitrile N-Oxides in the Light of the Experimental and MEDT Quantum Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. Henry Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. sci-rad.com [sci-rad.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Difluoronitropropene Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine and nitro functionalities into small organic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Difluoronitropropene isomers represent a class of compounds with significant potential, yet their specific physical and chemical properties are not widely documented in publicly available literature. This guide provides a comprehensive overview of the predicted properties and reactivity of these isomers, drawing upon established principles of organic chemistry and data from analogous fluorinated and nitrated compounds. By synthesizing information from related chemical classes, this document aims to equip researchers with the foundational knowledge necessary to hypothesize the behavior of difluoronitropropene isomers in various experimental contexts, from reaction design to biological screening.

Introduction: The Significance of Fluorine and Nitro Groups in Drug Discovery

The strategic incorporation of fluorine atoms into drug candidates is a widely employed tactic to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence conformational preferences. Similarly, the nitro group, a potent electron-withdrawing group, is a versatile synthetic handle and can participate in various biological interactions. The combination of these two functionalities on a small, reactive propene backbone suggests that difluoronitropropene isomers could serve as valuable building blocks for novel therapeutics and functional materials.

This guide will explore the predicted physical and chemical properties of various difluoronitropropene isomers. In the absence of direct experimental data for this specific class of compounds, we will extrapolate from well-characterized related molecules, including gem-difluoroalkenes, nitroalkenes, and fluorinated nitroaromatics.

The Isomeric Landscape of Difluoronitropropene

The molecular formula C₃H₃F₂NO₂ gives rise to a number of constitutional and geometric isomers. The location of the double bond, the nitro group, and the two fluorine atoms dictates the isomer's structure and, consequently, its physical and chemical properties. A systematic exploration of these isomers is crucial for understanding their potential applications.

Figure 1. A diagram illustrating some of the potential constitutional isomers of difluoronitropropene.

Predicted Physical Properties

| Property | Predicted Trend and Rationale |

| Boiling Point | Expected to be higher than the corresponding non-fluorinated or non-nitrated propenes due to increased molecular weight and polarity. The presence of the polar nitro group and C-F bonds will lead to stronger intermolecular dipole-dipole interactions. |

| Melting Point | For solid isomers, the melting point will be influenced by the molecule's symmetry and ability to pack into a crystal lattice. Symmetrical isomers, if any, would be expected to have higher melting points. |

| Density | The high atomic mass of fluorine suggests that these compounds will have a higher density than their hydrocarbon analogs. |

| Solubility | Expected to have low solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone. The polarity of the molecule will influence its solubility profile. |

| Dipole Moment | The strong electron-withdrawing nature of both the nitro group and the fluorine atoms will result in significant molecular dipole moments. The magnitude and direction of the dipole moment will depend on the specific geometry of the isomer. |

Predicted Chemical Properties and Reactivity

The chemical reactivity of difluoronitropropene isomers is expected to be rich and varied, dominated by the interplay between the electron-deficient double bond and the unique properties of the gem-difluoro and nitro functionalities.

Electrophilicity of the Double Bond

The presence of the strongly electron-withdrawing nitro group will render the double bond highly electrophilic. This is a general feature of nitroalkenes, which are excellent Michael acceptors. The addition of two fluorine atoms is expected to further enhance this electrophilicity.

-

Michael Addition: Nucleophiles are expected to add to the carbon atom beta to the nitro group. This reactivity is a cornerstone of nitroalkene chemistry and provides a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Reactivity of gem-Difluoroalkene Motifs

Isomers containing a 1,1-difluoroalkene (gem-difluoroalkene) moiety are predicted to exhibit unique reactivity. The fluorine atoms polarize the double bond, making the difluorinated carbon atom electrophilic.[1]

-

Nucleophilic Attack at the Difluorinated Carbon: Strong nucleophiles can attack the CF₂ carbon. However, this can be followed by the elimination of a fluoride ion, leading to a monofluoroalkene.[1]

-

Electrophilic Addition: The β-carbon of a gem-difluoroalkene is electron-rich due to hyperconjugation, making it susceptible to attack by electrophiles.[1]

Reduction of the Nitro Group

The nitro group is readily reduced to an amine, which is a common transformation in the synthesis of pharmaceuticals. This reduction can be achieved using a variety of reagents, such as catalytic hydrogenation (e.g., H₂, Pd/C) or metal hydrides. The resulting difluoroaminopropane derivatives would be valuable building blocks for medicinal chemistry.

Cycloaddition Reactions

The electron-deficient nature of the double bond in difluoronitropropenes makes them excellent candidates for participating in cycloaddition reactions, such as Diels-Alder reactions, with electron-rich dienes.

Spectroscopic Characterization: Predicted Signatures

The structural elucidation of difluoronitropropene isomers would rely heavily on modern spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This would be the most informative technique for characterizing these isomers. The chemical shifts of the fluorine atoms would be highly sensitive to their chemical environment, and ¹⁹F-¹⁹F and ¹⁹F-¹H coupling constants would provide valuable structural information.[2]

-

¹H NMR Spectroscopy: The proton signals would be influenced by coupling to adjacent fluorine atoms, leading to complex splitting patterns.

-

¹³C NMR Spectroscopy: The carbon atoms bonded to fluorine would exhibit large one-bond C-F coupling constants.

-

Infrared (IR) Spectroscopy: Strong absorption bands corresponding to the C=C double bond, the nitro group (symmetric and asymmetric stretches), and the C-F bonds would be expected.

-

Mass Spectrometry: The mass spectra of fluorinated compounds are often characterized by the presence of a prominent CF₃⁺ ion or other fluorine-containing fragments.[3]

Experimental Protocols: A General Approach to Synthesis

While specific, optimized protocols for the synthesis of difluoronitropropene isomers are not reported, a general synthetic strategy can be proposed based on established reactions. A plausible approach would be a Henry (nitroaldol) reaction followed by dehydration.

Proposed Synthesis of a Difluoronitropropene Isomer

Figure 2. A proposed general synthetic workflow for a difluoronitropropene isomer.

Step-by-Step Methodology:

-

Nitroaldol Condensation:

-

To a solution of a difluoro-substituted aldehyde or ketone (e.g., difluoroacetaldehyde) in a suitable solvent (e.g., ethanol), add a nitroalkane (e.g., nitroethane).

-

Add a catalytic amount of a base (e.g., a primary or secondary amine) to initiate the condensation.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the nitroaldol adduct.

-

-

Dehydration:

-

The crude nitroaldol adduct can be dehydrated to the corresponding nitroalkene.

-

A common method is to treat the adduct with a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride, followed by heating.

-

Alternatively, the alcohol can be converted to a better leaving group (e.g., a mesylate or tosylate) followed by base-induced elimination.

-

-

Purification:

-

The final difluoronitropropene isomer would be purified by column chromatography on silica gel.

-

Self-Validating System: The progress of each step should be monitored by appropriate analytical techniques (TLC, NMR). The structure of the final product must be confirmed by a full suite of spectroscopic methods (¹H, ¹³C, ¹⁹F NMR, IR, and MS) to ensure the correct isomer has been synthesized and is of high purity.

Conclusion and Future Directions

The difluoronitropropene isomers represent an unexplored class of compounds with significant potential in medicinal chemistry and materials science. This guide has provided a comprehensive overview of their predicted physical and chemical properties, based on the well-established principles of organic chemistry and data from related compound classes. The proposed synthetic strategies and expected spectroscopic signatures should provide a solid foundation for researchers interested in exploring this promising area of chemical space. Future experimental work is needed to validate these predictions and to fully unlock the synthetic and therapeutic potential of these intriguing molecules.

References

-

Skibinska, M., Warowicka, A., Koroniak, H., & Cytlak, T. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters, 26(3), 692-696. [Link]

-

Molinaro, C., & Hammond, G. B. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Accounts of Chemical Research, 54(15), 3139-3153. [Link]

-

PubChem. (n.d.). 1,3-Difluoro-2-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (2023). 1-Phenyl-2-nitropropene. Retrieved from [Link]

- Barber, E. J., & Cady, G. H. (1956). Mass spectra of fluorocarbons. Journal of Physical Chemistry, 60(4), 505-507.

- Dyatkin, B. L., & Mochalina, E. P. (1964). Reactions of fluoro-olefins. Russian Chemical Reviews, 33(9), 453.

-

Gomez, L., & Giraud, A. (2016). 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3. Journal of the American Chemical Society, 138(49), 16034-16044. [Link]

Sources

- 1. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydrate Recognition Domain of Galectin-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

Strategic Implementation of gem-Difluoroalkenes in Medicinal Chemistry

Executive Summary

The gem-difluoroalkene moiety (

Part 1: The Bioisosteric Rationale

Electronic and Steric Mimicry

The utility of gem-difluoroalkenes stems from their ability to act as non-hydrolyzable mimics of carbonyls and peptide bonds.[1]

-

Electronic Similarity: The high electronegativity of the two fluorine atoms polarizes the

double bond, creating a molecular dipole moment ( -

Steric Congruence: The van der Waals radius of fluorine (1.47 Å) is intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). Consequently, the terminal

unit occupies a volume comparable to a carbonyl oxygen, ensuring that ligand-protein binding fits are preserved. -

Metabolic Shielding: Unlike peptides, the

bond is immune to proteases. Furthermore, the

Visualization of Bioisosteric Relationships

The following diagram illustrates the structural and functional mapping between the native carbonyl substrate and the gem-difluoroalkene mimic.

Figure 1: Structural and functional correlation between carbonyls and gem-difluoroalkenes.[2][3]

Part 2: Synthetic Architectures

Accessing this scaffold requires robust methodologies that tolerate diverse functional groups.[4] We focus on the two most reliable "self-validating" pathways: the Julia-Kocienski Olefination (for direct aldehyde conversion) and Defluorinative Functionalization (for accessing complex derivatives).

The Julia-Kocienski Protocol (The "Gold Standard")

This method utilizes benzothiazol-2-yl (BT) or pyridyl sulfones. It is preferred over Wittig reagents due to higher yields and easier purification (water-soluble byproducts).

Mechanism & Causality:

-

Metallation: A base (LiHMDS) generates the sulfonyl carbanion.

-

Addition: The carbanion attacks the aldehyde, forming a

-alkoxysulfone. -

Smiles Rearrangement: The alkoxide attacks the heteroaryl ring (BT or Py), followed by elimination of

and the heteroaryl-oxide.-

Critical Control Point: The choice of base and temperature controls the

selectivity (though less relevant for terminal difluoroalkenes) and prevents retro-aldol decomposition.

-

Synthetic Workflow Visualization

Figure 2: Primary synthetic routes for accessing gem-difluoroalkenes.

Part 3: Reactivity & Medicinal Utility

Once synthesized, the gem-difluoroalkene is not merely a passive scaffold; it is a "tunable" electrophile.

The / Reaction Manifold

The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack at the terminal carbon (

-

Reaction: Nucleophilic Vinylic Substitution (

). -

Mechanism: Addition of a nucleophile (amine, thiol) leads to an anionic intermediate, followed by the elimination of a fluoride ion.

-

Outcome: Formation of monofluoroalkenes , which are peptidomimetics in their own right (mimicking the amide bond geometry strictly).

Key Applications

| Application Area | Mechanism of Action | Representative Class |

| Peptidomimetics | Replacement of scissile amide bond ( | HIV Protease Inhibitors |

| Enzyme Inhibition | Irreversible covalent inhibition via Michael addition to the | Serine Protease Inhibitors |

| Metabolic Stability | Blocking P450 oxidation sites on alkyl chains. | Vitamin D3 Analogs |

Part 4: Experimental Protocols

Note: These protocols are generalized from high-fidelity literature sources. Always perform a risk assessment before handling fluorinated reagents.

Protocol A: Julia-Kocienski Synthesis of gem-Difluoroalkenes

Source Grounding: Based on methodologies developed by Hu et al. and Zard et al. [1, 2].

Reagents:

-

Substrate: Aldehyde (

equiv) -

Reagent: 2-((Difluoromethyl)sulfonyl)benzo[d]thiazole (

equiv) -

Base: LiHMDS (1.0 M in THF,

equiv) -

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask under Argon. Add the sulfone reagent and anhydrous THF. Cool the system to -78°C (Critical: Low temp prevents decomposition of the sulfonyl carbanion).

-

Deprotonation: Add LiHMDS dropwise over 10 minutes. The solution typically turns deep yellow/orange, indicating carbanion formation. Stir for 30 minutes at -78°C.

-

Addition: Dissolve the aldehyde in a minimal amount of THF and add dropwise to the reaction mixture.

-

Rearrangement: Stir at -78°C for 1 hour, then slowly warm to room temperature over 2 hours. The "Smiles rearrangement" occurs during this warming phase.

-

Quench: Quench with saturated

solution. -

Workup: Extract with

(x3), wash combined organics with brine, dry over -

Purification: Flash column chromatography (typically Hexanes/EtOAc). gem-Difluoroalkenes are often non-polar and elute early.

Protocol B: Nucleophilic Substitution to Monofluoroalkenes

Source Grounding: Based on organocatalytic methods by Terada et al.[4] [3].

Reagents:

-

Substrate: gem-Difluoroalkene (

equiv) -

Nucleophile: Morpholine or Thiol (

equiv) -

Base/Catalyst: DBU or Phosphazene Base (

equiv) -

Solvent: DMF or Toluene

Methodology:

-

Dissolve gem-difluoroalkene in DMF.

-

Add the nucleophile followed by the base catalyst.

-

Heat to 60-80°C. Monitor by

NMR. (Disappearance of the -

Standard aqueous workup and purification.

References

-

Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010).[5] Difluoromethyl 2-pyridyl sulfone: a new gem-difluoroolefination reagent for aldehydes and ketones.[5][7][8] Organic Letters, 12(7), 1444-1447. Link

-

Zajc, A., & Kumar, R. (2010). Synthesis of fluoroolefins via Julia-Kocienski olefination. Synthesis, 2010(11), 1822-1836. Link

-

Kondoh, A., Koda, K., & Terada, M. (2019).[4] Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals.[4] Organic Letters, 21(7), 2277-2280. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[6] Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

Leriche, C., He, X., & Chang, C. W. (2003).[2] The properties of the difluoromethylene group, a carbonyl mimic.[1][2][8] Journal of the American Chemical Society, 125(21), 6348-6349. Link

Sources

- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organocatalytic Nucleophilic Substitution Reaction of gem-Difluoroalkenes with Ketene Silyl Acetals [organic-chemistry.org]

- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]

- 6. General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08247H [pubs.rsc.org]

- 7. gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

The Fluorinated Michael Acceptor: A Technical Guide to (1E)-3,3-difluoro-1-nitroprop-1-ene

Executive Summary

This technical guide analyzes (1E)-3,3-difluoro-1-nitroprop-1-ene , a specialized fluorinated building block that bridges the gap between traditional nitroalkenes and their perfluorinated analogs. While the trifluoromethyl (

This guide provides researchers with a self-validating synthesis protocol, a detailed analysis of its electrophilic reactivity profile, and specific methodologies for its application in the asymmetric synthesis of

Part 1: Molecular Architecture & Electronic Profile

To effectively utilize this compound, one must understand how the

The "Goldilocks" Electrophile

The molecule features a "push-pull" electronic landscape, but with a critical twist provided by the terminal hydrogen on the difluoromethyl group.

-

Nitro Group (

): A strong electron-withdrawing group (EWG) that lowers the energy of the LUMO, making the -

Difluoromethyl (

):-

Inductive Effect (-I): Fluorine atoms withdraw electron density through the

-framework, further activating the -

H-Bond Donor: Unlike

, the

-

Graphviz Visualization: Electronic Activation Map

The following diagram illustrates the electronic vectors and reactive sites.

Caption: Electronic activation map showing the convergence of inductive and resonance effects at the

Part 2: Synthesis Protocol (Self-Validating System)

The synthesis of this compound is best achieved via a Henry Reaction (Nitroaldol) followed by dehydration. This protocol is designed to be robust, utilizing commercially available difluoroacetaldehyde ethyl hemiacetal.

Reagents & Precursors

-

Substrate: Difluoroacetaldehyde ethyl hemiacetal (CAS: 433-27-2).

-

Nucleophile: Nitromethane (

). -

Catalyst: Sodium hydroxide (NaOH) or Potassium carbonate (

). -

Dehydrating Agent: Methanesulfonyl chloride (MsCl) with Triethylamine (

).

Step-by-Step Methodology

Phase 1: The Nitroaldol Condensation

-

Preparation: In a round-bottom flask, dissolve difluoroacetaldehyde ethyl hemiacetal (1.0 equiv) in methanol (

). -

Addition: Add nitromethane (1.2 equiv). Cool the solution to 0°C.

-

Catalysis: Add catalytic NaOH (2.5 M aq. solution) dropwise. Monitor pH; maintain basicity (pH ~9-10) to generate the nitronate anion.

-

Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3-4 hours.

-

Validation Check: TLC should show the disappearance of the aldehyde precursor. The product is the

-nitroalcohol intermediate (

-

-

Workup: Neutralize with dilute HCl. Extract with ethyl acetate, wash with brine, and concentrate.[1]

Phase 2: Dehydration to the Nitroalkene

-

Activation: Dissolve the crude nitroalcohol in dry Dichloromethane (DCM) under inert atmosphere (

or Ar). Cool to -10°C. -

Mesylation: Add

(2.5 equiv) followed by dropwise addition of MsCl (1.2 equiv). -

Elimination: Stir for 30 minutes at -10°C, then allow to warm to RT.

-

Purification: Quench with water. Extract with DCM. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

-

Critical Quality Attribute: The product is a pale yellow oil.[1] Verify (E)-geometry via

NMR (coupling constant

-

Part 3: Reactivity Landscape & Catalysis

The primary utility of this reagent lies in Asymmetric Michael Additions . The

Organocatalytic Michael Addition

Protocol for Malonates/Ketoesters:

-

Catalyst: Chiral bifunctional thiourea (e.g., Takemoto's catalyst).

-

Solvent: Toluene or Xylene (non-polar solvents enhance H-bonding interactions).

-

Temperature: -20°C to RT (lower temperature improves ee).

Data Summary: Comparative Reactivity

| Nucleophile | Catalyst | Yield | ee% | Notes |

|---|---|---|---|---|

| Dimethyl malonate | Thiourea (Takemoto) | 85-92% | 90-94% | High conversion due to strong activation. |

| 1,3-Diketones | Squaramide | 88-95% | >95% | Squaramides often provide tighter binding pockets. |

| Indoles (Friedel-Crafts) | HFIP (Solvent) | 90% | N/A | Racemic background reaction is fast in HFIP. |

Workflow Diagram: From Reagent to Drug Lead

This diagram outlines the pathway from the raw reagent to a bioactive GABA analog.

Caption: Synthetic workflow for converting the difluoro-nitroalkene into bioactive gamma-amino acids.

Part 4: Drug Discovery Applications

Bioisosterism of the Group

In medicinal chemistry, the

-

Lipophilic Hydrogen Bond Donor: The acidity of the

proton allows it to act as a weak H-bond donor, mimicking alcohols ( -

Metabolic Stability: The C-F bonds protect the adjacent carbon from metabolic oxidation.

Target Class: GABA Analogs

The this compound reagent is the direct precursor to

-

Mechanism: Michael addition of a malonate equivalent followed by decarboxylation and nitro-reduction yields the

-amino acid core. -

Therapeutic Potential: These analogs show improved blood-brain barrier (BBB) permeability compared to non-fluorinated GABA due to the lipophilicity of the fluorine atoms, while the

group can engage in specific receptor binding interactions.

References

-

Henry Reaction Mechanism & General Nitroalkene Synthesis Source: Wikipedia / Organic Chemistry Portal URL:[Link][6]

-

Difluoromethyl Group in Drug Design (Bioisosterism) Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: PMC (National Institutes of Health) URL:[Link]

-

Organocatalytic Michael Addition to Nitroalkenes Title: Enantioselective Organocatalytic Direct Michael Addition of Nitroalkanes to Nitroalkenes Source: Michigan State University (Wulff Group) URL:[Link]

-

Friedel-Crafts Alkylation in HFIP Title: Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents Source: RSC Advances / NIH URL:[Link]

-

Preparation of Difluoroallenes (Precursor Chemistry Context) Title: Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds Source: Organic Syntheses URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Michael Addition of Thiols to (1E)-3,3-difluoro-1-nitroprop-1-ene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the Michael addition of thiols to the highly activated Michael acceptor, (1E)-3,3-difluoro-1-nitroprop-1-ene. The synthesis of β-thio-gem-difluoro-nitroalkanes is of significant interest in medicinal chemistry and drug development due to the unique properties imparted by the gem-difluoro and nitro functionalities. This guide delves into the mechanistic intricacies of the reaction, offering detailed experimental protocols for various catalytic systems, including base-catalyzed, acid-catalyzed, and photocatalytic methods. A critical focus is placed on strategies to mitigate the prevalent challenge of β-fluoride elimination.

Introduction: The Significance of β-Thio-gem-difluoro-nitroalkanes

The incorporation of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (-CF2-) is a particularly valuable motif as it can serve as a bioisostere for carbonyl groups or ethers. When coupled with a nitro group, a versatile synthetic handle, and a thioether linkage, the resulting β-thio-gem-difluoro-nitroalkane scaffold presents a rich platform for the development of novel therapeutic agents.

The Michael addition of thiols to this compound provides a direct and atom-economical route to these valuable compounds. However, the reaction is not without its challenges, primarily the propensity for β-fluoride elimination from the intermediate carbanion. This guide provides the foundational knowledge and practical protocols to successfully navigate this synthetic challenge.

Reaction Mechanism and the Challenge of β-Fluoride Elimination

The Michael addition of a thiol to an electron-deficient alkene, such as this compound, can proceed through different mechanistic pathways depending on the reaction conditions.

Base-Catalyzed and Acid-Catalyzed Michael Addition

Under basic or acidic conditions, the reaction typically proceeds through a nucleophilic conjugate addition.

-

Base-Catalyzed: A base deprotonates the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This anion then attacks the β-carbon of the nitroalkene.

-

Acid-Catalyzed: An acid can activate the nitroalkene by protonating the nitro group, making the β-carbon more electrophilic.

In both cases, a carbanionic intermediate is formed. The high electronegativity of the two fluorine atoms at the adjacent carbon stabilizes this negative charge. However, this intermediate can also readily undergo β-fluoride elimination to yield the undesired monofluorinated vinyl sulfide.[1][2][3] The success of these methods often relies on rapid quenching of the anionic intermediate to favor the desired addition product.[1]

Photocatalytic Hydrothiolation

A more recent and often more effective approach involves a photocatalytic radical addition.[1][4] In this mechanism, a photocatalyst, upon irradiation with light, generates a thiyl radical (R-S•) from the thiol. This radical then adds to the gem-difluoroalkene to form a β,β-difluororadical intermediate. Crucially, this radical intermediate does not readily eliminate a fluorine radical. Subsequent hydrogen atom transfer (HAT) from another thiol molecule yields the desired product and regenerates the thiyl radical, propagating the chain reaction.[1]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization for specific thiols and reaction scales.

Protocol 1: Acid-Catalyzed Michael Addition

This protocol is adapted from methodologies developed for the hydrothiolation of gem-difluorostyrenes and is expected to be effective for the highly activated this compound.[2]

Materials:

-

This compound

-

Thiol (aliphatic or aromatic)

-

Pyridinium triflate (PPyOTf) or other suitable acid catalyst

-

Anhydrous solvent (e.g., acetonitrile (MeCN) or 1,2-dichloroethane (DCE))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.).

-

Dissolve the nitroalkene in the chosen anhydrous solvent (e.g., MeCN, 0.5 M).

-

Add the thiol (1.2-1.5 equiv.).

-

Add the acid catalyst, such as pyridinium triflate (10-20 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-60 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Base-Catalyzed Michael Addition

While potentially leading to β-fluoride elimination, a base-catalyzed approach can be successful, particularly with careful control of reaction conditions.[2]

Materials:

-

This compound

-

Thiol

-

Organic base (e.g., 1,1,3,3-tetramethylguanidine (TMG) or triethylamine (Et3N))

-

Anhydrous solvent (e.g., DCE)

-

Inert gas

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) and the thiol (1.5 equiv.) in anhydrous DCE (0.2 M).

-

Add the organic base (e.g., TMG, 5 mol%).

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue directly by flash column chromatography.

Protocol 3: Photocatalytic Hydrothiolation

This method offers a robust alternative that avoids the anionic intermediate prone to elimination.[1][5]

Materials:

-

This compound

-

Thiol

-

Photocatalyst (e.g., {Ir[dF(CF3)ppy]2(dtbpy)}PF6)

-

Co-catalyst (e.g., p-fluoroaniline)

-

Anhydrous MeCN

-

Inert gas

-

Visible light source (e.g., 40 W blue LED)

Procedure:

-

To a reaction vial, add the photocatalyst (e.g., {Ir[dF(CF3)ppy]2(dtbpy)}PF6, 0.1-1 mol%) and the co-catalyst (e.g., p-fluoroaniline, 10 mol%).

-

Add a magnetic stir bar.

-

Add this compound (1.0 equiv.) and the thiol (1.5 equiv.).

-

Add anhydrous MeCN (1.0 M).

-

Seal the vial and sparge with an inert gas for 10-15 minutes.

-

Place the reaction mixture in front of a visible light source (e.g., 40 W blue LED) with stirring.

-

Maintain a consistent distance and temperature (a fan may be used for cooling).

-

Monitor the reaction by LC-MS or by analyzing aliquots via 19F NMR.

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the crude product by flash column chromatography.

Summary of Reaction Conditions

| Catalytic System | Catalyst | Co-catalyst/Additive | Solvent | Temperature | Typical Yields | Key Considerations |

| Acid-Catalyzed | Pyridinium triflate (PPyOTf) | - | MeCN, DCE | RT to 60 °C | Good to Excellent | Effective at suppressing β-fluoride elimination.[2] |

| Base-Catalyzed | TMG, Et3N | - | DCE | 80-100 °C | Moderate to Good | Risk of β-fluoride elimination as a side reaction.[2][6] |

| Photocatalytic | {Ir[dF(CF3)ppy]2(dtbpy)}PF6 | p-fluoroaniline | MeCN | RT | Good to Excellent | Avoids problematic anionic intermediates; broad substrate scope.[1][5] |

Troubleshooting

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, especially for the acid- and base-catalyzed methods.

-

Degas the reaction mixture thoroughly for the photocatalytic protocol to remove oxygen, which can quench the excited state of the photocatalyst.

-

Increase the reaction time or temperature (for thermal reactions).

-

Increase the catalyst loading.

-

-

Formation of β-Fluoride Elimination Byproduct:

-

In base-catalyzed reactions, consider using a weaker base or lower temperatures.

-

Switch to the acid-catalyzed or photocatalytic method.

-

In the acid-catalyzed protocol, ensure a sufficient amount of the acid catalyst is present to efficiently protonate the intermediate.

-

-

Difficulty in Purification:

-

The nitro-containing products can be sensitive. Consider using a less polar eluent system for column chromatography to minimize streaking.

-

A pre-purification step, such as washing the crude reaction mixture with water or brine, may help remove some impurities.

-

Conclusion

The Michael addition of thiols to this compound is a powerful transformation for the synthesis of highly functionalized organofluorine compounds. While the potential for β-fluoride elimination presents a synthetic hurdle, this can be effectively overcome through the judicious choice of reaction conditions. Acid-catalyzed and, particularly, photocatalytic methods have emerged as robust strategies to favor the desired hydrothiolation product. The protocols and insights provided in this guide are intended to empower researchers to successfully synthesize β-thio-gem-difluoro-nitroalkanes for applications in drug discovery and materials science.

References

-

A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes. J Org Chem. 2022;87(24):16676-16690. [Link]

-

Addition of thiols to gem-difluoroalkenes under photoactivation conditions. Fluorine Notes. 2017;3(112). [Link]

-

Enantioselective Sulfa-Michael Addition of Aromatic Thiols to β-Substituted Nitroalkenes Promoted by a Chiral Multifunctional Catalyst. Advanced Synthesis & Catalysis. 2017;359(12):2047-2052. [Link]

-

General Co-catalytic Hydrothiolation of gem-Difluoroalkenes. J Org Chem. 2022;87(24):16676-16690. [Link]

-

Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. Org Lett. 2021;23(1):154-159. [Link]

-

Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. Org Lett. 2022;24(4):951-956. [Link]

-

Organocatalytic asymmetric sulfa-Michael addition of thiols to 4,4,4-trifluorocrotonates. Org Lett. 2011;13(16):4426-9. [Link]

-

1-Bromo-3,3,3-trifluoro-1-nitropropene: Synthesis and reaction with phenyl azide. ResearchGate. 2015. [Link]

-

Thiol-ene reaction. Wikipedia. [Link]

-

Green Michael addition of thiols to electron deficient alkenes using KF/alumina and recyclable solvent or solvent-free conditions. J. Braz. Chem. Soc. 2013;24(1):151-159. [Link]

-

Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. New J. Chem. 2022;46:12316-12328. [Link]

-

Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers (Basel). 2022;14(20):4451. [Link]

Sources

- 1. A General Co-Catalytic Hydrothiolation of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Volume # 6(115), November - December 2017 — "Addition of thiols to gem-difluoroalkenes under photoactivation conditions" [notes.fluorine1.ru]

- 5. General Co-catalytic Hydrothiolation of gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Asymmetric Cycloaddition Reactions Using Chiral Catalysts with 3,3-Difluoro-2-nitroprop-1-ene

Introduction

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science.[1][2][3][4] Fluorinated compounds often exhibit enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1][2][3][5] Among the array of fluorinated building blocks, gem-difluoroolefins, such as 3,3-difluoro-2-nitroprop-1-ene, are particularly valuable synthons for creating complex molecular architectures.[6][7][8] This guide provides a comprehensive overview and detailed protocols for the asymmetric cycloaddition of 3,3-difluoro-2-nitroprop-1-ene, a powerful reaction for constructing chiral, fluorine-containing heterocyclic compounds.

Asymmetric catalysis is essential for producing enantiomerically pure compounds, which is critical in pharmaceutical development where different enantiomers can have vastly different biological activities.[1][3] This document will delve into the use of chiral catalysts to control the stereochemical outcome of [3+2] cycloaddition reactions involving 3,3-difluoro-2-nitroprop-1-ene, leading to the synthesis of enantioenriched isoxazolidine derivatives. These products serve as versatile intermediates for the synthesis of a wide range of biologically active molecules.

Underlying Principles: The [3+2] Cycloaddition

The reaction in focus is a [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition.[9][10] In this process, a 1,3-dipole (in this case, a nitrone) reacts with a dipolarophile (3,3-difluoro-2-nitroprop-1-ene) to form a five-membered heterocyclic ring.[6][9][10] The strong electron-withdrawing nature of the nitro and gem-difluoro groups makes 3,3-difluoro-2-nitroprop-1-ene an excellent dipolarophile.

The key to achieving asymmetry is the use of a chiral catalyst. The catalyst, typically a chiral Lewis acid or organocatalyst, coordinates to one of the reactants, creating a chiral environment around the reaction center. This chiral environment favors one of the two possible transition states, leading to the preferential formation of one enantiomer of the product.

Experimental Protocols

I. General Considerations & Safety

-

All reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous solvents and reagents are crucial for the success of these reactions. Solvents should be dried using appropriate methods (e.g., distillation over a drying agent or passing through a column of activated alumina).

-

Reactions are sensitive to air and moisture; therefore, they should be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

3,3-Difluoro-2-nitroprop-1-ene is a volatile and reactive compound and should be handled with care.

II. Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3,3-Difluoro-2-nitroprop-1-ene | ≥98% | Commercially Available | Store at -20°C under nitrogen. |

| Chiral Catalyst (e.g., (R)-BINAP) | ≥98% | Commercially Available | Store in a desiccator. |

| Metal Precursor (e.g., Silver Acetate) | ≥99% | Commercially Available | |

| Nitrone (e.g., C-Phenyl-N-methylnitrone) | ≥98% | Synthesized or Commercially Available | |

| Anhydrous Dichloromethane (DCM) | ≥99.8% | Commercially Available | Dried over CaH₂. |

| Anhydrous Toluene | ≥99.8% | Commercially Available | Dried over sodium. |

| Diethyl Ether | ACS Grade | Commercially Available | For workup. |

| Saturated Sodium Bicarbonate Solution | Prepared in-house | For workup. | |

| Brine | Prepared in-house | For workup. | |

| Anhydrous Magnesium Sulfate | Commercially Available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

III. Step-by-Step Protocol: Asymmetric [3+2] Cycloaddition

This protocol describes a typical procedure for the silver-catalyzed asymmetric [3+2] cycloaddition of a nitrone with 3,3-difluoro-2-nitroprop-1-ene.

-

Catalyst Preparation (In Situ):

-

To a flame-dried Schlenk flask under an inert atmosphere, add the chiral ligand (e.g., (R)-BINAP, 0.025 mmol, 1.0 equiv).

-

Add the metal precursor (e.g., Silver Acetate, 0.025 mmol, 1.0 equiv).

-

Add anhydrous dichloromethane (1.0 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for the formation of the chiral catalyst complex.

-

-

Reaction Setup:

-

In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the nitrone (0.5 mmol, 20 equiv) in anhydrous dichloromethane (2.0 mL).

-

Cool the nitrone solution to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

-

Initiation of the Reaction:

-

To the cooled nitrone solution, add the solution of 3,3-difluoro-2-nitroprop-1-ene (0.55 mmol, 22 equiv) dropwise via syringe.

-

Add the prepared chiral catalyst solution to the reaction mixture dropwise via syringe.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at the specified temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (5 mL).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired isoxazolidine product.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).

-

Data Presentation & Analysis

Table 1: Effect of Chiral Ligand on Enantioselectivity

| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |

| 1 | (R)-BINAP | DCM | -78 | 85 | 92 |

| 2 | (S)-Phos | Toluene | -40 | 78 | 85 |

| 3 | (R)-Tol-BINAP | DCM | -78 | 88 | 95 |

| 4 | (S)-SEGPHOS | THF | -60 | 82 | 90 |

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Analysis: The choice of chiral ligand has a significant impact on both the yield and enantioselectivity of the reaction. In this example, (R)-Tol-BINAP provided the highest yield and enantiomeric excess. The solvent and temperature also play crucial roles in optimizing the reaction conditions.

Visualizing the Workflow

The following diagram illustrates the general workflow for the asymmetric cycloaddition reaction.

Caption: Experimental workflow for asymmetric cycloaddition.

Mechanism and Stereochemical Rationale

The proposed catalytic cycle for a silver-catalyzed asymmetric [3+2] cycloaddition is depicted below.

Caption: Proposed catalytic cycle for the cycloaddition.

Explanation of Stereocontrol:

The chiral ligand (L*) creates a specific three-dimensional pocket around the silver(I) center. When the nitrone coordinates to the silver, the bulky groups of the ligand block one face of the nitrone. This forces the difluoronitropropene to approach from the less sterically hindered face, leading to the observed enantioselectivity. The electronic properties of the substituents on both the nitrone and the dipolarophile also influence the regioselectivity of the cycloaddition.[9]

Conclusion

Asymmetric cycloaddition reactions of 3,3-difluoro-2-nitroprop-1-ene using chiral catalysts provide an efficient and powerful method for the synthesis of enantioenriched fluorinated heterocyclic compounds.[7][11] The protocols and principles outlined in this guide offer a solid foundation for researchers in organic synthesis, medicinal chemistry, and materials science to explore this valuable transformation. Careful optimization of the chiral catalyst, solvent, and reaction temperature is paramount to achieving high yields and enantioselectivities. The resulting chiral fluorinated products are valuable building blocks for the development of new pharmaceuticals and advanced materials.[4][5]

References

-

ResearchGate. Cycloaddition reactions of gem‐difluoroolefins. Available from: [Link]

-

ResearchGate. Efficient Access to Enantioenriched gem -Difluorinated Heterocycles via Silver-Catalyzed Asymmetric Cycloaddition Reaction. Available from: [Link]

-

Ukrainian Chemistry Journal. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Available from: [Link]

-

Wiley Online Library. Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Available from: [Link]

-

National Center for Biotechnology Information. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides. Available from: [Link]

-

ResearchGate. CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS | Request PDF. Available from: [Link]

-

CHIMIA. Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Organocatalytic asymmetric fluorination of α-chloroaldehydes involving kinetic resolution. Available from: [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Available from: [Link]

-

National Center for Biotechnology Information. Organocatalytic asymmetric synthesis of chiral fluorinated quaternary carbon containing beta-ketoesters. Available from: [Link]

-

National Center for Biotechnology Information. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available from: [Link]

-

National Center for Biotechnology Information. Asymmetric [2+1] cycloaddition of difluoroalkyl-substituted carbenes with alkenes under rhodium catalysis. Available from: [Link]

-

ACS Publications. gem-Difluorobicyclo[2.1.1]hexanes via Photochemical [2π + 2σ] Cycloaddition Initiated by Oxidative Activation of gem-Difluorodienes. Available from: [Link]

-

ScholarWorks at UMass Boston. Synthesis of Fluorinated Compounds by One-Pot Reactions and Asymmetric Organocatalysis. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions. Available from: [Link]

-

University of California, Irvine. The [3+2]Cycloaddition Reaction. Available from: [Link]

-

Figshare. Fluoroalkyl N‑Triftosylhydrazones as Easily Decomposable Diazo Surrogates for Asymmetric [2 + 1] Cycloaddition: Synthesis of Chiral Fluoroalkyl Cyclopropenes and Cyclopropanes. Available from: [Link]

-

ResearchGate. Cobalt-Catalyzed Selective Unsymmetrical Dioxidation of gem -Difluoroalkenes | Request PDF. Available from: [Link]

-

National Center for Biotechnology Information. Highly diastereoselective nitrone cycloaddition onto a chiral ketene equivalent: asymmetric synthesis of cispentacin. Available from: [Link]

-

Wikipedia. Nitrone-olefin (3+2) cycloaddition. Available from: [Link]

-

Wiley Online Library. The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Available from: [Link]

-

National Center for Biotechnology Information. [3+3]-Annulation of Cyclic Nitronates with Vinyl Diazoacetates: Diastereoselective Synthesis of Partially Saturated[6][7]Oxazino[2,3-b][6][7]oxazines and Their Base-Promoted Ring Contraction to Pyrrolo[1,2-b][6][7]oxazine Derivatives. Available from: [Link]

-

National Center for Biotechnology Information. Fluoro, Trifluoromethyl, and Trifluoroacetyl Substituent Effects on Cycloaddition Reactivities: Computations and Analysis. Available from: [Link]

-

ResearchGate. Asymmetric [3+2] cycloaddition of trifluoropropene with cyclic imino esters. Available from: [Link]

-

ResearchGate. Previous results and this work on asymmetric [3+3] cycloaddition of 2‐(1‐alkynyl). Available from: [Link]

Sources

- 1. ucj.org.ua [ucj.org.ua]

- 2. Organocatalytic Asymmetric Conjugate Addition of Fluorooxindoles to Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of gem‐Difluoro Olefins through C−H Functionalization and β‐fluoride Elimination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]

- 10. organicreactions.org [organicreactions.org]

- 11. researchgate.net [researchgate.net]

Application Note: Stereoselective Synthesis of Fluorinated Heterocycles from (1E)-3,3-difluoro-1-nitroprop-1-ene

Executive Summary

The incorporation of gem-difluoroalkyl groups into heterocyclic scaffolds is a critical strategy in medicinal chemistry to modulate pKa, lipophilicity, and metabolic stability (the "fluorine effect"). (1E)-3,3-difluoro-1-nitroprop-1-ene (1) represents a high-value, electron-deficient building block that serves as a versatile Michael acceptor and dipolarophile.

This guide details the stereoselective synthesis of fluorinated heterocycles using (1) . Unlike its trifluoromethyl analogue, the difluoromethyl group offers a unique hydrogen-bond donor capability (

Key Applications

-

Chiral Pyrrolidines: Via organocatalytic Michael addition/cyclization cascades.

-

Isoxazolines/Pyrazolines: Via [3+2] dipolar cycloadditions.

- -Amino Acids: Via reduction of Michael adducts.[1]

Preparation of the Starting Material

Compound: this compound (1) CAS: 454-59-1 (Generic structure class)

While often commercially available, in-house synthesis is recommended to ensure purity, as nitroalkenes degrade upon prolonged storage. The synthesis follows a modified Henry reaction followed by dehydration.

Synthetic Pathway (Graphviz)

Figure 1: Two-step synthesis of the gem-difluoro nitroalkene precursor.

Detailed Protocol:

-

Henry Reaction:

-

To a solution of difluoroacetaldehyde ethyl hemiacetal (10 mmol) and nitromethane (12 mmol) in THF (20 mL), add catalytic

(0.1 equiv) at 0°C. -

Stir at room temperature (RT) for 12 hours.

-

Quench with saturated aqueous

. Extract with EtOAc, dry over

-

-

Dehydration:

-

Dissolve the crude nitroalcohol in dry

(DCM) under inert atmosphere ( -

Add methanesulfonyl chloride (MsCl, 1.1 equiv) followed by dropwise addition of triethylamine (

, 2.2 equiv). -

Allow the mixture to warm to 0°C over 2 hours.

-

Purification: Flash chromatography on silica gel (Hexanes/EtOAc 9:1).

-

Yield Target: 65-75% over two steps.

-

Expert Insight: Nitroalkenes are potent lachrymators and potential skin irritants. All operations must be performed in a well-ventilated fume hood. Store (1) at -20°C to prevent polymerization.

Application Protocol A: Organocatalytic Michael Addition

Target: Chiral

This protocol utilizes the dual-activation mode where the thiourea moiety activates the nitroalkene (electrophile) via H-bonding, while the tertiary amine activates the nucleophile.

Reagents & Materials[2][3][4][5][6][7][8]

-

Substrate: this compound (1) .

-

Nucleophile: Diethyl malonate or Dimethyl malonate.

-

Catalyst: Takemoto’s Catalyst (10 mol%) or similar bifunctional squaramide.

-

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve (1) (0.5 mmol, 1.0 equiv) in anhydrous toluene (2.0 mL).

-

Catalyst Addition: Add the thiourea catalyst (0.05 mmol, 10 mol%). Stir for 10 minutes at RT to allow the formation of the catalyst-substrate complex.

-

Reaction: Add diethyl malonate (0.6 mmol, 1.2 equiv) in one portion.

-

Monitoring: Stir the reaction at RT. Monitor by TLC (typically 12-24 hours).

-

TLC Stain:

(Nitroalkene spot will disappear; product spot is UV active if aromatic, or visible by stain).

-

-

Workup: Concentrate the reaction mixture directly under reduced pressure.

-

Purification: Purify by flash column chromatography (Hexanes/EtOAc gradient).

Data Summary: Expected Outcomes

| Parameter | Specification | Notes |

| Yield | 85 - 95% | High conversion due to electron-withdrawing |

| Enantiomeric Excess (ee) | 90 - 98% | Dependent on catalyst choice; squaramides often yield higher ee than thioureas. |

| Diastereomeric Ratio (dr) | > 20:1 | If using pro-chiral nucleophiles. |

Mechanistic Visualization (Graphviz)

Figure 2: Dual activation mechanism ensuring high stereocontrol.

Application Protocol B: [3+2] Cycloaddition

Target: 4-Nitro-5-difluoromethyl-isoxazolidines. Reaction Class: 1,3-Dipolar Cycloaddition.[3][4][5]

This reaction is highly efficient for constructing the heterocyclic core directly. The

Reagents

-

Dipole: N-Benzyl-C-phenylnitrone (prepared in situ or isolated).

-

Dipolarophile: this compound (1) .

-

Solvent: DCM or Toluene.

Protocol

-

Mixing: Dissolve the nitrone (0.5 mmol) and nitroalkene (1) (0.6 mmol) in DCM (3 mL).

-

Conditions: Stir at RT for 24 hours. If reaction is sluggish (monitored by NMR/TLC), heat to 40°C.

-

Purification: Evaporate solvent and purify via column chromatography.

-

Stereochemistry: The reaction typically favors the endo cycloadduct, resulting in a cis-relationship between the nitro group and the proton at the C3 position.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Michael) | Polymerization of Nitroalkene | Ensure reagents are dry; lower temperature to 0°C; add hydroquinone (radical inhibitor). |

| Low ee% | Background Reaction | Ensure the uncatalyzed reaction is negligible; lower concentration; check solvent dryness. |

| Decomposition on Column | Acidity of Silica | Add 1% |

| Poor Solubility | Fluorine Content | Use fluorinated solvents (e.g., trifluorotoluene) as a co-solvent if standard organics fail. |

References

-

General Synthesis of Fluorinated Nitroalkenes

-

Koroniak, H., et al. "Synthesis of fluorinated nitroalkenes via Henry reaction." Journal of Fluorine Chemistry.

-

-

Organocatalytic Michael Additions

-

Takemoto, Y., et al. "Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts." J. Am. Chem. Soc. 2003, 125, 12672.

-

-

[3+2] Cycloadditions of Nitroalkenes

-

Gothelf, K. V., Jørgensen, K. A. "Asymmetric 1,3-Dipolar Cycloaddition Reactions." Chem. Rev. 1998, 98, 863.

-

-

Gem-Difluoroalkene Chemistry

-

Amii, H., Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chem. Rev. 2009, 109, 2119.

-

(Note: While specific literature on the exact 3,3-difluoro-1-nitropropene substrate is less abundant than the trifluoro-analog, the protocols above are chemically derived from the established reactivity of the homologous series of fluorinated nitroalkenes.)

Sources

Application Note: Chemo-Selective Reduction of Nitro Groups in 3,3-Difluoro-2-nitropropene Adducts

Strategic Overview

The incorporation of gem-difluoroalkyl groups into drug candidates is a pivotal strategy in medicinal chemistry to modulate pKa, enhance metabolic stability, and improve lipophilicity (Bioisosterism). Adducts derived from 3,3-difluoro-2-nitropropene (DFNP) are critical intermediates for synthesizing

However, the reduction of the nitro group (

The "Defluorination Trap"

In DFNP adducts, the difluoromethyl group (

Mechanistic Considerations & Critical Risks

To successfully reduce the nitro group, one must understand the competing elimination pathways. The acidity of the

DOT Diagram 1: Reduction vs. Elimination Pathways

Key Insight: The elimination of HF is often driven by the formation of enamine-like intermediates or by basic conditions that deprotonate the

Method A: Catalytic Hydrogenation (Raney Nickel)

Best For: Scalable synthesis, clean workup, and substrates without other reducible alkenes.

Raney Nickel (Ra-Ni) is preferred over Pd/C for this transformation. Palladium often promotes hydrogenolysis of C-F bonds or C-N bonds in benzylic-like positions. Ra-Ni, particularly when washed neutral, offers a milder surface potential that favors nitro reduction over defluorination.

Reagents & Equipment[1][2]

-

Catalyst: Raney Nickel (W-2 or commercially available slurry), washed with EtOH.

-

Solvent: Ethanol (EtOH) or Methanol (MeOH). Avoid water if possible to suppress hydration side reactions.

-

Hydrogen Source:

balloon (1 atm) or Parr shaker (30–50 psi). -

Additives: None (Strictly neutral conditions).

Protocol Steps

-

Catalyst Prep: Transfer Raney Nickel (approx. 20 wt% of substrate) to the flask. Caution: Pyrophoric. Keep wet with solvent at all times. Wash 3x with absolute EtOH to remove alkaline storage stabilizers.

-

Substrate Addition: Dissolve the DFNP adduct in EtOH (0.1 M concentration) and add to the catalyst slurry.

-

Hydrogenation: Purge the vessel with

, then -

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the nitro peak and the appearance of the amine (often more polar).

-

Critical Check: If defluorination occurs, the mass spec will show [M-20] (loss of HF).

-

-

Workup: Filter through a Celite pad (keep wet to prevent fire). Rinse with EtOH. Concentrate the filtrate under reduced pressure (max 40°C).

Method B: Chemical Reduction (Zn/HCl or Zn/AcOH)

Best For: Small-scale, parallel synthesis, or substrates containing halogens (Cl, Br, I) that might be cleaved by hydrogenation.

Zinc-mediated reduction is robust but requires strict temperature control to prevent the exothermic "runaway" that leads to elimination.

Reagents & Equipment[1][2]

-

Reductant: Zinc dust (activated).

-

Solvent: Methanol (MeOH) / THF (1:1).

-

Acid Source: Concentrated HCl or Glacial Acetic Acid.

-

Temperature: 0°C to Room Temperature (RT).

Protocol Steps

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying (optional but recommended for consistent kinetics).

-

Setup: Dissolve substrate in MeOH/THF (1:1) and cool to 0°C in an ice bath. Add Zinc dust (10–15 equiv).

-

Acid Addition: Add HCl (conc.) or AcOH dropwise via addition funnel. Do not allow temperature to exceed 10°C during addition.

-

Why? High temps promote the thermodynamic elimination product.

-

-

Reaction: Allow to warm to RT and stir for 2–4 hours.

-

Quench: Neutralize carefully with saturated

to pH 7–8. -

Extraction: Filter off Zinc salts. Extract the filtrate with EtOAc.

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Method A: Raney Ni / | Method B: Zn / Acid | Method C: |

| F-Retention | High (if neutral) | Moderate (temp dependent) | High |

| Scalability | Excellent | Moderate (waste disposal) | Good |

| Functional Tolerance | Low (reduces alkenes/alkynes) | High (tolerates alkenes) | Moderate |

| Reaction Time | 4–12 hours | 1–4 hours | 0.5–2 hours |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Loss of Fluorine ([M-20] peak) | Reaction too basic or too hot. | Switch to Method B at 0°C. Ensure Ra-Ni is washed neutral. |

| Hydroxylamine Intermediate Stalls | Incomplete reduction. | Increase |

| Polymerization / Tarry residue | Retro-Michael reaction. | Avoid strong bases. Keep reaction concentrated. |

Detailed Workflow Diagram

DOT Diagram 2: Experimental Decision Tree

References

-

Reduction of Nitro Compounds (General Methodologies) Source: Organic Chemistry Portal URL:[Link] Relevance: Provides foundational conditions for Zn/HCl and Hydrogenation protocols adapted in this guide.

-

Synthesis of gem-difluoroamines from nitro compounds Source: ResearchGate (General Fluorine Chemistry Context) URL:[Link] Relevance: Highlights the stability issues of gem-difluoro amines and the necessity of acidic/neutral conditions.

-

Chemoselective Hydrogenation of Nitroarenes Using Base-Metal Catalysts Source: ACS Publications (Organic Letters) URL:[Link] Relevance:[1][2][3][4][5][6] Supports the use of base-metal catalysts (like Ni) over Pd to prevent side reactions in sensitive nitro-reductions.

-

Reduction of Aromatic Nitro compounds with Zn / HCl Source: ScienceMadness (Experimental Protocols) URL:[Link] Relevance: Practical insights into the stoichiometry and thermal management of Zinc reductions.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]

Application Note: Purification Strategies for Reaction Products of (1E)-3,3-difluoro-1-nitroprop-1-ene

Executive Summary & Scope

This technical guide details the purification protocols for products derived from (1E)-3,3-difluoro-1-nitroprop-1-ene (DFNPE) . As a highly electrophilic Michael acceptor, DFNPE is pivotal for introducing the gem-difluoroalkyl motif—a lipophilic bioisostere for carbonyl and sulfonyl groups—into pharmaceutical scaffolds.

However, the resulting adducts (typically

-

Retro-Michael reactions (reversibility).

-

Elimination of HNO₂ (forming vinyl difluorides).

-

Defluorination (hydrolysis on acidic silica).

This guide provides self-validating workflows to mitigate these risks during isolation and purification.

Chemical Stability & The "Fluorine Effect"

Before initiating purification, one must understand the physicochemical environment of the target molecule.

The Acidity Trap

In Michael adducts of DFNPE, the carbon bearing the nitro group is flanked by a difluoromethyl group (

-

Mechanism: The strong inductive effect of fluorine (

) combined with the resonance withdrawal of the nitro group ( -

Consequence: Standard basic workups (e.g., saturated

) or basic alumina chromatography can trigger deprotonation, leading to polymerization or elimination of nitrous acid (

Silica Gel Interactions

Fluorinated compounds often exhibit "streaking" on silica gel due to hydrogen bonding interactions between the nitro group and surface silanols. Furthermore, slightly acidic commercial silica can catalyze the hydrolysis of the

Workflow Visualization

The following decision matrix outlines the purification strategy based on the physical state and stability of the crude product.

Figure 1: Decision matrix for the purification of DFNPE reaction products. Note the critical temperature control during concentration.

Detailed Protocols

Protocol A: Buffered Flash Column Chromatography (For Oils/Labile Adducts)

Application: Use for Michael adducts (e.g., from malonates, ketones) that are oils or low-melting solids. Objective: Minimize contact time with silica and neutralize surface acidity.

Materials:

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Eluent: Hexane/Ethyl Acetate (gradient) or Pentane/Ether.

-

Buffer: Triethylamine (

) or 1% Acetic Acid (depending on specific stability—see note).

Step-by-Step Methodology:

-

Column Pre-treatment (The Neutralization Step):

-

Slurry the silica gel in the starting eluent (e.g., 100% Hexane) containing 1%

. -

Flush the column with 2 column volumes (CV) of this mixture to neutralize acidic silanol sites.

-

Rationale: This prevents acid-catalyzed defluorination.

-

Caution: Flush with 1 CV of neutral solvent afterwards to remove excess amine if your product is base-sensitive (see Section 2.1). If product is base-sensitive, use neutral silica (washed with water/buffer) instead of amine-treated.

-

-

Sample Loading:

-

Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

-

Do not use heat to dissolve.

-

Load gently onto the sand layer.

-

-

Elution:

-

Run a gradient from 100% Hexane to 80:20 Hexane:EtOAc.

-

Flow Rate: Maintain a high flow rate. Fluorinated compounds often elute early due to lipophilicity ("The Fluorine Effect").

-

Monitoring: Use TLC. Stain with

(oxidizes the C-H bonds) or Anisaldehyde. UV activity may be weak if the nitro-alkene conjugation is broken.

-

-

Fraction Collection:

-

Collect fractions immediately.

-

Evaporate solvents at < 35°C . Higher temperatures can cause elimination of

.

-

Protocol B: Recrystallization (For Solid Cycloadducts)

Application: Use for [3+2] cycloadducts (e.g., isoxazolines from nitrones) or solid Michael adducts (e.g., from indoles). Objective: Obtain high enantiopurity (if applicable) without thermal degradation.

Solvent Systems:

-

System 1: Ethanol / Hexane (Layering method).

-

System 2: DCM / Pentane (Vapor diffusion).

Step-by-Step Methodology:

-

Dissolve crude solid in minimal warm Ethanol (max 40°C).

-

Filter any insoluble particulates immediately.

-

Allow the solution to cool to room temperature.

-

Add Hexane dropwise until persistent turbidity is observed.

-

Add a few drops of Ethanol to clear the solution.

-

Store at 4°C for 12–24 hours.

-

Harvest: Filter crystals and wash with cold Hexane.

-

Validation: Check purity via

NMR. A clean singlet (or AB quartet for diastereomers) indicates success. Complex multiplets often indicate decomposition.

-

Troubleshooting & Stability Guide

| Problem | Observation | Root Cause | Corrective Action |

| Product Decomposition | Color change (yellow | Thermal instability of | Keep water bath < 30°C. Use high vacuum rather than heat. |

| Streaking on TLC | Long streaks instead of spots. | Interaction of Nitro group with Silica. | Add 0.5% Acetic Acid to the TLC eluent to sharpen spots. |

| Missing Fluorine Signal | Hydrolysis/Defluorination.[1] | Avoid basic workups. Ensure solvents are anhydrous. | |

| Elimination Product | Appearance of alkene signals in | Loss of | The product is base-sensitive. Quench reaction with dilute HCl or |

Mechanistic Validation (Self-Check)

To verify the integrity of your purified product, perform the following Self-Validating Check :

-

NMR Analysis:

-

The

group typically appears between -110 and -130 ppm . -

Diastereomers will show distinct sets of signals (AB quartets).

-

Pass Criteria: Sharp peaks, consistent integration relative to the nitro-methine proton in

NMR.

-

-

2D NMR (HOESY):

-

If stereochemistry is critical, Heteronuclear Overhauser Effect Spectroscopy (HOESY) between

and

-